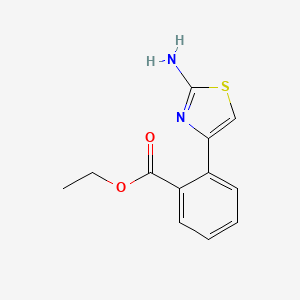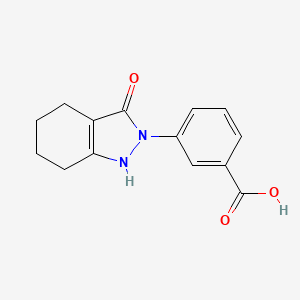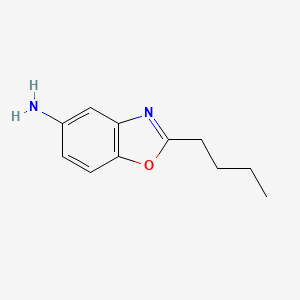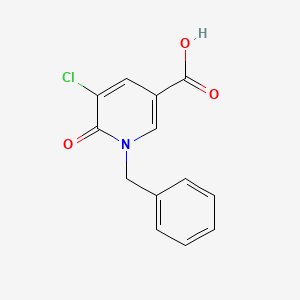![molecular formula C14H19NO5 B1303890 3-[(叔丁氧羰基)氨基]-3-(3-羟基苯基)丙酸 CAS No. 284493-68-1](/img/structure/B1303890.png)
3-[(叔丁氧羰基)氨基]-3-(3-羟基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” is also known as (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid, (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid, (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid, 3-Amino-(tert-butoxycarbonyl)-L-alanine, Nalpha-BOC-(S)-beta-aminoalanine .
Molecular Structure Analysis
The molecular formula of this compound is C14H19NO5 . The structure includes a tert-butoxycarbonyl group attached to an amino group, which is connected to a 3-hydroxyphenyl group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.31 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 369.9±25.0 °C at 760 mmHg, and a flash point of 177.5±23.2 °C . It has 5 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .科学研究应用
Peptide Synthesis
This compound is often used in peptide synthesis as a protected amino acid. The tert-butoxycarbonyl (Boc) group serves as a temporary protector for the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions .
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids are utilized to create specific peptide sequences that can mimic natural peptides or proteins for therapeutic purposes .
Dipeptide Synthesis
The Boc-protected amino acids are used as starting materials in dipeptide synthesis, which is a crucial step in producing various biologically active peptides .
Organic Synthesis
These compounds find applications in organic synthesis where they are used to introduce the tert-butoxycarbonyl protective group into other molecules, thereby protecting sensitive functional groups during chemical reactions .
Material Science
In material science, Boc-protected amino acids can be used to modify surfaces or create polymers with specific properties, such as biocompatibility or controlled degradation .
Bioconjugation
Boc-protected amino acids are also employed in bioconjugation techniques where they are used to link biomolecules with other compounds, such as drugs or imaging agents, for targeted delivery or diagnostic purposes .
Enzyme Inhibition Studies
These compounds can act as enzyme inhibitors or substrates in biochemical studies to understand enzyme mechanisms or discover new drugs .
Ionic Liquids Formation
Boc-protected amino acids can be converted into room-temperature ionic liquids, which have applications in green chemistry and catalysis due to their unique solvent properties .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P302+P352, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
属性
IUPAC Name |
3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153689 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
284493-68-1 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)


![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)


![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
